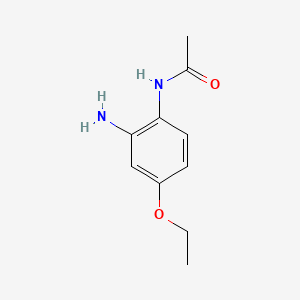

N-(2-Amino-4-ethoxyphenyl)acetamide

Description

Significance of Acetamide (B32628) Compounds in Chemical Sciences

Acetamide (CH3CONH2), the simplest amide derived from acetic acid, and its derivatives are fundamental building blocks in organic chemistry. fiveable.mepatsnap.com The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of many biologically important molecules, including proteins where it forms the peptide bond linking amino acids. fiveable.me The polarity of the amide group and its ability to participate in hydrogen bonding are key to the structure and reactivity of these compounds. fiveable.mepatsnap.com

In chemical sciences, acetamides are recognized for their versatile applications. They are frequently employed as industrial solvents and plasticizers. wikipedia.org Molten acetamide, in particular, is an excellent solvent for a wide range of substances, including many inorganic compounds, due to its high dielectric constant. wikipedia.org Furthermore, acetamide and its derivatives serve as crucial intermediates in the organic synthesis of a variety of products, including pharmaceuticals and pesticides. patsnap.comwikipedia.org The study of acetamide reactions, such as hydrolysis and the Hofmann rearrangement, provides fundamental insights into the mechanisms of organic chemistry. patsnap.com N-substituted acetamides, a category that includes N-(2-Amino-4-ethoxyphenyl)acetamide, have been a particular focus in medicinal chemistry, with research exploring their potential to inhibit enzymes linked to various diseases. patsnap.com

Historical Context of this compound Investigation

While specific historical records detailing the initial investigation of this compound are not extensively documented in mainstream literature, its structural relationship with other well-studied 4-alkoxyacetanilides provides a relevant historical context. A prominent related compound is Phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), which was one of the earliest synthetic analgesics and antipyretics to be widely used, introduced as far back as the 1880s. nih.goviucr.org

The investigation into Phenacetin and its congeners, such as Methacetin (N-(4-methoxyphenyl)acetamide), grew significantly after concerns arose about the toxicity of their precursor, acetanilide (B955). nih.gov Research in the late 19th and early 20th centuries focused on comparing the efficacy and metabolic pathways of these compounds. nih.gov These studies revealed that such compounds primarily act as pro-drugs, being metabolized in the body to the active compound N-(4-hydroxyphenyl)acetamide (paracetamol). iucr.orgopenaccessjournals.com The exploration of these metabolic pathways and the identification of minor metabolites were crucial in understanding the pharmacological and toxicological profiles of this class of compounds. The synthesis and study of various derivatives, including nitrated and aminated versions, have been a logical progression in the scientific inquiry of alkoxyacetanilides, aiming to understand structure-activity relationships and explore new potential applications. nih.goviucr.org

Scope and Research Objectives for this compound

The research interest in this compound is multifaceted, stemming from its potential utility as a chemical intermediate and as a molecule with potential biological activity. The primary research objectives for this compound can be categorized as follows:

Synthetic Utility: A key objective is to explore its use as a precursor in the synthesis of more complex molecules. The presence of multiple reactive sites—the primary amino group, the acetamide group, and the aromatic ring—makes it a versatile starting material for creating novel compounds, including dyes, polymers, and heterocyclic systems. The synthesis of related N-(2,4-diformyl-5-hydroxyphenyl)acetamide from 3-acetamidophenol highlights the utility of substituted acetamides in building complex functionalized molecules. orgsyn.org

Biological Activity Screening: Drawing from the history of related acetamide derivatives, a significant research objective is to investigate the potential biological and pharmacological activities of this compound. Research into similar structures, such as 2-aminobenzamides, has shown them to be of interest as potential inhibitors of enzymes like histone deacetylases (HDACs). mdpi.com Therefore, studies may focus on screening this compound for various activities, including anticancer, antimicrobial, or anti-inflammatory properties.

Physicochemical Characterization: A fundamental research objective is the thorough characterization of its chemical and physical properties. This includes determining its solubility, melting point, spectral data (NMR, IR, MS), and crystallographic structure. This data is essential for its identification, purity assessment, and for predicting its behavior in different chemical environments. Computational studies, alongside experimental work, can provide deeper insights into its molecular structure and reactivity. researchgate.net

Detailed Research Findings

The following tables provide compiled data for this compound and a related isomer for comparative purposes.

| Property | This compound | N-(3-amino-4-ethoxyphenyl)acetamide |

|---|---|---|

| Molecular Formula | C10H14N2O2 | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol |

| CAS Number | 848655-78-7 | 28207-33-2 |

| Predicted XLogP3 | 1.0 | 0.9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-8-4-5-10(9(11)6-8)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZBDTVFQBGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886819 | |

| Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67169-91-9 | |

| Record name | N-(2-Amino-4-ethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67169-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067169919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-amino-4-ethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Amino 4 Ethoxyphenyl Acetamide and Its Analogues

Classical Synthesis Approaches for N-(2-Amino-4-ethoxyphenyl)acetamide

The traditional synthesis of this compound primarily relies on well-established organic reactions, particularly the acetylation of aromatic amines. This method involves the introduction of an acetyl group onto a precursor molecule.

Acetylation Reactions of Amines

Acetylation is a fundamental and widely used reaction in organic synthesis. researchgate.netmdpi.com It serves to introduce an acetyl group into a molecule, often to protect functional groups like alcohols, phenols, thiols, and amines. researchgate.netfrontiersin.org In the context of synthesizing this compound, the key step is the selective acetylation of the amino group of a suitable precursor. The reaction typically involves an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, reacting with the amine. researchgate.netjmchemsci.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of an amide bond and yielding the desired acetamide (B32628). mdpi.com

Reaction Conditions and Reagent Optimization

The efficiency of the acetylation reaction can be significantly influenced by the reaction conditions and the choice of reagents. While the reaction can proceed without a catalyst, the use of acid or base catalysts, metal salts, or metal nanoparticles is common to enhance the reaction rate and yield. researchgate.net However, these additions can sometimes complicate the work-up and purification processes. researchgate.net

Optimization of reaction conditions often involves exploring different solvents, temperatures, and reaction times. For instance, selecting an appropriate solvent is crucial as it can affect the solubility of reactants and the reaction rate. Temperature control is also vital; while some acetylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. tandfonline.com The choice of the acetylating agent and its stoichiometry relative to the amine substrate are also critical parameters to optimize for maximizing the yield of the desired product while minimizing side reactions.

Multi-Step Synthesis Strategies for this compound Precursors

The synthesis of the direct precursor to this compound, which is 4-ethoxy-1,2-phenylenediamine, often requires a multi-step synthetic sequence. These strategies are crucial for assembling the necessary functionalities on the aromatic ring before the final acetylation step. researchgate.netnih.gov

A common starting point for such a synthesis could be a more readily available substituted benzene (B151609) derivative. A typical sequence might involve:

Nitration: Introduction of a nitro group onto the aromatic ring.

Functional Group Interconversion: Modification of other substituents on the ring to introduce the ethoxy group. For instance, a hydroxyl group could be alkylated to form the ether linkage.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group, yielding the diamine precursor.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally friendly. nih.govunibo.itsemanticscholar.orgnih.gov These principles are being applied to the synthesis of this compound and its analogues to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. jmchemsci.com Solvent-free, or solid-state, reactions offer a significant advantage in this regard. frontiersin.orgjmchemsci.com In the context of acetylation, performing the reaction without a solvent is a viable and environmentally benign approach. researchgate.netmdpi.comtandfonline.com

These reactions can be carried out by simply mixing the reactants, sometimes with a solid support like clays, zeolites, silica, or alumina (B75360), or in the presence of a catalyst. jmchemsci.com The absence of a solvent can lead to higher reaction rates due to increased reactant concentration and can simplify the work-up procedure, as the product can often be isolated directly by filtration or recrystallization. Several studies have demonstrated the successful acetylation of amines under solvent-free conditions, often with high yields and shorter reaction times compared to traditional methods. researchgate.nettandfonline.com

| Catalyst | Conditions | Yield | Reference |

| Anhydrous NiCl2 | Acetic anhydride, Room Temperature | Excellent | tandfonline.com |

| None | Acetic anhydride, Moderate Temperature | High | researchgate.netmdpi.com |

| VOSO4 | Acetic anhydride, Room Temperature | Good | frontiersin.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for accelerating chemical reactions. jmchemsci.comsphinxsai.comnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes. nih.govnih.gov

In the synthesis of acetamides, microwave irradiation can be applied to both solvent-based and solvent-free reaction systems. jmchemsci.com The rapid and uniform heating provided by microwaves can lead to higher yields and improved product purity by minimizing the formation of side products. sphinxsai.com For the synthesis of this compound, a microwave-assisted acetylation protocol could offer a faster and more energy-efficient alternative to conventional heating methods. jchps.com Research has shown that a wide variety of heterocyclic compounds and other organic molecules can be synthesized efficiently using microwave assistance, highlighting its broad applicability in modern organic synthesis. sphinxsai.comnih.gov

| Reaction Type | Key Advantages | Reference |

| Acetylation of amines | Reduced reaction time, high yields | jmchemsci.com |

| One-pot multi-component reactions | High yields, short reaction time, safety | nih.gov |

| Synthesis of quinoline (B57606) derivatives | Improved yields compared to conventional heating | nih.gov |

| Synthesis of 1,3,4-Oxadiazoles | Rapid, high yielding, avoids chromatography | researchgate.net |

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions under milder conditions compared to conventional methods. This "green chemistry" approach utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extreme temperatures and pressures, thereby enhancing chemical reactivity.

While direct studies on the ultrasound-assisted synthesis of this compound are not extensively documented in the provided results, the principles can be extrapolated from research on analogous compounds. For instance, ultrasound irradiation has been successfully employed in the synthesis of various acetamide derivatives, significantly reducing reaction times and improving yields. mdpi.com In one study, N-substituted 1,2,4-triazole-2-thiol derivatives were synthesized in 75–89% yields within 30–90 minutes under sonication, a marked improvement over conventional heating methods that required 16–26 hours and yielded only 60–75%. mdpi.com Another study on the synthesis of 2-amino-4H-pyran derivatives also highlighted the superiority of ultrasound irradiation in terms of yield and reaction time. nanobioletters.com

The application of ultrasound in the synthesis of N,N-bis(phenacyl)anilines under solvent-free conditions further underscores the potential of this technology. researchgate.net The synthesis of a N-doped TiO2 catalyst supported on magnetically separable particles demonstrated that ultrasonication can lead to smaller, more homogeneous particles with enhanced catalytic activity compared to conventionally synthesized catalysts. mdpi.com These examples strongly suggest that an ultrasound-assisted route for the acetylation of 4-ethoxy-1,2-phenylenediamine could offer a more efficient and environmentally benign alternative to traditional methods.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Compounds

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

| N-substituted 1,2,4-triazole-2-thiol | Conventional | 16-26 h | 60-75 | mdpi.com |

| N-substituted 1,2,4-triazole-2-thiol | Ultrasound | 30-90 min | 75-89 | mdpi.com |

| 2-Amino-4H-pyran derivatives | Conventional | Longer | Lower | nanobioletters.com |

| 2-Amino-4H-pyran derivatives | Ultrasound | Shorter | Higher | nanobioletters.com |

| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | Conventional | 10 h | Lower | jchps.com |

| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | Microwave | Shorter | Higher | jchps.com |

Catalyst-Free Acetylation Strategies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes waste. For the synthesis of this compound, which involves the N-acetylation of an aromatic amine, several catalyst-free approaches have been explored for analogous transformations.

A notable strategy involves performing the acetylation of amines, alcohols, phenols, and thiols under solvent- and catalyst-free conditions using acetic anhydride. mdpi.com This method has been shown to be effective for a range of substrates, including anilines, providing the corresponding acetylated products in high yields within a short reaction time (e.g., 30 minutes for aniline (B41778) derivatives). mdpi.com The reaction proceeds by the direct nucleophilic attack of the amine on the carbonyl group of acetic anhydride. mdpi.com

Another eco-friendly approach utilizes water as a solvent for the N-acylation of amines and sulfonamides with acetic anhydride, again without the need for a catalyst. orientjchem.orgresearchgate.net This method is particularly advantageous due to the low cost and benign nature of water. For a variety of aliphatic, aromatic, and heterocyclic amines, this catalyst-free, solvent-free method provides good to excellent yields of N-acylated products. orientjchem.org The reaction's success is not significantly influenced by the electronic nature of substituents on the aromatic ring. orientjchem.org

These catalyst-free methods offer several benefits, including mild reaction conditions, simple work-up procedures, and high efficiency, making them attractive for the synthesis of this compound.

Mechanistic Studies of this compound Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols, improving yields, and minimizing side reactions. The synthesis of this compound, typically achieved through the acetylation of 4-ethoxy-1,2-phenylenediamine, primarily proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Acyl Substitution Pathways

The core reaction for the formation of the acetamide group is a nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgopenstax.org In this mechanism, the nucleophilic amino group of the diamine attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This initial attack leads to the formation of a tetrahedral intermediate. libretexts.orgbyjus.com Subsequently, this intermediate collapses, expelling a leaving group (e.g., acetate (B1210297) or chloride ion) to form the stable amide product. masterorganicchemistry.comlibretexts.org

The reaction can proceed under acidic or basic conditions. byjus.com Under acidic conditions, the carbonyl group of the acetylating agent is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack. byjus.commissouri.edu The synthesis of phenacetin (B1679774) from p-phenetidine (B124905) using acetic anhydride provides a classic example of this acid-catalyzed mechanism. missouri.edu Conversely, under basic conditions, the nucleophilicity of the amine can be enhanced.

Role of Catalysts and Additives in Reaction Kinetics

While catalyst-free methods are desirable, catalysts and additives often play a crucial role in enhancing reaction rates and selectivity. In nucleophilic acyl substitution reactions, both acid and base catalysts are commonly employed.

Acid catalysts, such as mineral acids or Lewis acids like scandium trifluoromethanesulfonate (B1224126) and cobalt(II) chloride, activate the acetylating agent. ias.ac.in For instance, the acetylation of primary aromatic amines can be effectively catalyzed by tartaric acid in glacial acetic acid. ias.ac.in The proposed mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. ias.ac.in

Base catalysts, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), function by increasing the nucleophilicity of the amine or by acting as a nucleophilic catalyst themselves. byjus.comnih.gov DMAP, for example, can react with an anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine nucleophile. byjus.com Additives like sodium acetate can act as a buffer in reactions using acetyl chloride, neutralizing the liberated HCl and maintaining a more nucleophilic amino group. ias.ac.in

Table 2: Common Catalysts in N-Acetylation Reactions

| Catalyst/Additive | Type | Role | Reference |

| Tartaric Acid | Acid | Activates acetylating agent | ias.ac.in |

| Pyridine/DMAP | Base | Nucleophilic catalyst/activates amine | byjus.comnih.gov |

| Vanadyl Sulfate (VOSO4) | Lewis Acid | Activates acetylating agent | nih.gov |

| Sodium Acetate | Base/Buffer | Neutralizes acid byproduct | ias.ac.in |

Analysis of Side Reactions and Yield Optimization

In the synthesis of this compound from 4-ethoxy-1,2-phenylenediamine, the primary side reaction of concern is diacetylation, where both amino groups are acetylated to form N,N'-(4-ethoxy-1,2-phenylene)diacetamide. The selectivity for mono-acetylation versus di-acetylation is a key challenge that needs to be controlled for yield optimization.

Several factors influence the extent of side reactions. The stoichiometry of the reactants is critical; using a controlled amount of the acetylating agent can favor mono-acetylation. Reaction conditions such as temperature and reaction time also play a significant role. Lower temperatures and shorter reaction times generally favor the kinetic product, which is often the mono-acetylated compound.

The choice of solvent and catalyst can also impact selectivity. For example, in a continuous-flow acetylation using acetonitrile (B52724) as the acetylating agent and alumina as the catalyst, the reaction conditions were optimized to achieve high yields of the desired mono-acetylated products for various amines. nih.gov The chemoselectivity of acetylation methods is also a crucial aspect. Some methods demonstrate high chemoselectivity, acetylating amines in the presence of other functional groups like alcohols without the need for protecting groups. orientjchem.orgresearchgate.net

Optimizing the yield of this compound involves a careful balance of these parameters to maximize the formation of the desired product while minimizing the formation of the diacetylated byproduct and other potential impurities.

Analytical Data Not Available

Following a comprehensive search for empirical data, the detailed analytical and structural information required for an in-depth characterization of the compound This compound is not available in published scientific literature or spectral databases accessible through the performed search.

While the existence of the compound is noted in chemical supplier catalogs, the specific experimental data necessary to populate the requested sections on its advanced characterization and structural elucidation could not be located. This includes:

¹H and ¹³C NMR spectroscopic data

Infrared (IR) absorption spectra

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) data

Ultraviolet-Visible (UV-Vis) absorption data

Single-crystal X-ray diffraction analysis

Without access to primary research articles or database entries detailing these analytical results, it is not possible to provide a scientifically accurate and informative article that adheres to the user's specified outline and content requirements. Information on related isomers or analogous structures cannot be used as a substitute, as this would not pertain to the specific chemical compound of interest.

Therefore, the generation of the requested article with detailed research findings and data tables for this compound cannot be completed at this time.

Advanced Characterization and Structural Elucidation of N 2 Amino 4 Ethoxyphenyl Acetamide

Crystallographic Studies and Solid-State Chemistry

Polymorphism and Crystalline Form Research

There is no published research available on the potential polymorphic forms of N-(2-Amino-4-ethoxyphenyl)acetamide. A search of scientific databases yielded no studies that have investigated or identified different crystalline structures for this compound.

Analysis of Molecular Packing and Intermolecular Interactions in the Solid State

Detailed analysis of molecular packing and intermolecular interactions, which is derived from single-crystal X-ray diffraction data, is not present in the available literature for this compound. Consequently, information regarding hydrogen bonding networks, π-stacking, or other non-covalent interactions that dictate the crystal lattice structure cannot be provided.

Investigation of Intramolecular Interactions via X-ray Data

As no crystal structure data has been publicly deposited or published for this compound, an investigation of its intramolecular interactions, such as bond lengths, bond angles, and torsion angles, is not possible. Such an analysis is entirely dependent on the availability of high-resolution X-ray diffraction data.

Reaction Chemistry and Transformational Studies of N 2 Amino 4 Ethoxyphenyl Acetamide

Oxidation Reactions of N-(2-Amino-4-ethoxyphenyl)acetamide

Direct oxidation studies on this compound are not extensively documented in publicly available literature. However, the reactivity of the constituent functional groups—the aromatic amine, the acetamide (B32628), and the ethoxy-substituted ring—can be inferred from studies on analogous compounds.

The primary amino group on the aromatic ring is susceptible to oxidation, which can lead to the formation of various products, including nitroso, nitro, and dimeric azo compounds, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of related 4-alkoxyacetanilides with cellular oxidants like hypochlorite (B82951) or peroxynitrite has been shown to yield nitrated products. nih.gov

While not a direct oxidation of the target molecule, the oxidative N-dearylation of N-(p-ethoxyphenyl)-2-azetidinones using ceric ammonium (B1175870) nitrate (B79036) (CAN) provides insight into the reactivity of the ethoxyphenylamino moiety. youtube.com This reaction proceeds via an oxidative mechanism to cleave the nitrogen-aryl bond, yielding N-unsubstituted 2-azetidinones in good to excellent yields. youtube.com The optimal conditions for this deprotection were found to be 2.8 molar equivalents of CAN in a 3:1 mixture of acetonitrile (B52724) and water at 0°C. youtube.com

Table 1: Oxidative N-Deprotection of N-(p-ethoxyphenyl)-2-azetidinones with Ceric Ammonium Nitrate (CAN) youtube.com

| Entry | Molar eq. of CAN | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2.8 | MeCN/H₂O (3/1) | 0 | Good to Excellent |

| 2 | 3.0 | MeCN/H₂O (3/1) | 0 | 82 (for specific substrate 8e) |

Reduction Reactions of this compound

The synthesis of this compound can be envisioned through the reduction of a nitro precursor, specifically N-(4-Ethoxy-2-nitrophenyl)acetamide. The reduction of an aromatic nitro group to a primary amine is a common and well-established transformation in organic synthesis. youtube.com Various reagents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or chemical reduction using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). youtube.com

The acetamide functional group itself can undergo reduction to an ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This reaction, however, requires harsh conditions and would likely also affect other functional groups in the molecule.

A common synthetic route for a related compound, 2-amino-4-nitrophenol, involves the partial reduction of 2,4-dinitrophenol (B41442) using sodium sulfide. orgsyn.org This highlights the possibility of selective reduction of one nitro group in the presence of another.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be substituted with at least one strong electron-withdrawing group to activate it towards nucleophilic attack. nih.gov The benzene (B151609) ring of this compound contains three electron-donating groups (amino, acetamido, and ethoxy), which generally makes it unreactive towards nucleophilic aromatic substitution. Therefore, direct substitution of a hydrogen atom on the ring by a nucleophile is unlikely under standard SNAr conditions.

However, the amino group in this compound can act as a nucleophile. For instance, it can react with electrophilic partners in substitution reactions. The synthesis of 4-aminoquinolines often involves the nucleophilic attack of an amine on a 4-chloroquinoline, demonstrating the nucleophilic character of amino groups in similar contexts. nih.gov

Electrophilic Reactions of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the primary amino group (-NH₂), the acetamido group (-NHCOCH₃), and the ethoxy group (-OCH₂CH₃). All three of these are ortho-, para-directing groups. libretexts.org

The directing effects of these substituents would work in concert to direct incoming electrophiles to the positions ortho and para to them. The relative directing power of these groups is generally -NH₂ > -OR > -NHCOR.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are positions 3, 5, and 6.

Position 5: This position is para to the strongly activating amino group and ortho to the ethoxy group, making it a highly likely site for substitution.

Position 3: This position is ortho to both the amino and acetamido groups. Steric hindrance from the adjacent acetamido group might reduce reactivity at this site.

Position 6: This position is ortho to the amino group.

Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be expected to occur readily, with the major product likely being substitution at the 5-position.

Specific Cleavage and Deprotection Mechanisms of Ethoxyphenyl Moieties

The ethoxy group of this compound can be cleaved under strong acidic conditions, typically using HBr or HI. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. masterorganicchemistry.com Since the ethoxy group is attached to a primary carbon, the cleavage would likely follow an SN2 mechanism. openstax.org The reaction would yield N-(2-amino-4-hydroxyphenyl)acetamide (the corresponding phenol) and ethyl halide. libretexts.org Aryl ethers are generally cleaved to a phenol (B47542) and an alkyl halide because the carbon-oxygen bond of the aromatic ring has partial double bond character and is stronger. libretexts.orgncert.nic.in

The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 2-amino-4-ethoxyaniline, and acetic acid. This deprotection is a standard transformation in organic synthesis.

Furthermore, as mentioned in section 4.1, the N-(p-ethoxyphenyl) group can be removed oxidatively. Studies on N-(p-ethoxyphenyl)-2-azetidinones have shown that ceric ammonium nitrate can effectively cleave the N-aryl bond. youtube.com

Kinetic Studies and Reaction Mechanism Elucidation

Investigations of Reaction Rates and Orders

However, related kinetic studies on other compounds can provide a framework for understanding the potential reaction mechanisms. For example, a study on the reaction of 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one with TEMPO showed a first-order reaction with respect to the oxazolinone and zero-order with respect to TEMPO, with a rate constant of 1.38 x 10⁻² s⁻¹. libretexts.org This suggests a rate-limiting step involving the formation of an intermediate.

The acidic cleavage of ethers, relevant to the ethoxy group in the target molecule, is known to be a slow process at room temperature due to the low basicity of the ether oxygen. wikipedia.org The rate of this reaction is dependent on the concentration of the strong acid and the ether.

Application of Kinetic Isotope Effects (KIE)

Extensive research has not revealed any specific studies on the kinetic isotope effects (KIE) of this compound. However, the principles of KIE and data from structurally analogous compounds, such as phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), can provide a framework for understanding the potential application of KIE in elucidating the reaction mechanisms of this compound.

The kinetic isotope effect is a powerful tool in physical organic chemistry and enzymology used to determine reaction mechanisms by observing the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This change in reaction rate is a quantum mechanical effect that arises primarily from the difference in the zero-point vibrational energies of bonds involving lighter versus heavier isotopes. wikipedia.org A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken, which can lead to a slower reaction rate. The magnitude of the KIE, typically expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH), can provide insight into whether a particular bond is broken in the rate-determining step of a reaction.

In the context of drug metabolism, KIE studies, particularly with deuterium (B1214612) (²H) substitution for protium (B1232500) (¹H), are instrumental in identifying the specific sites of metabolic attack and elucidating the mechanisms of metabolic enzymes like cytochrome P450.

Potential KIE Studies on this compound

Given the structure of this compound, several positions could be subject to metabolic transformation where KIE could be observed. These include the O-ethyl group, the aromatic ring, and the acetamido group. By analogy with the extensively studied metabolism of phenacetin, O-deethylation is a likely metabolic pathway. nih.govnih.govnih.gov

A hypothetical study on the O-deethylation of this compound could involve the synthesis of isotopically labeled versions of the molecule, for instance, by replacing the hydrogen atoms on the ethyl group with deuterium. The rates of metabolism of the deuterated and non-deuterated compounds could then be compared in vitro using liver microsomes or in vivo. nih.govnih.gov

A primary kinetic isotope effect would be expected if the C-H bond on the ethyl group is broken in the rate-determining step of the O-deethylation reaction. The observation of a significant KIE (kH/kD > 1) would provide strong evidence for this mechanism.

To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below. This table is based on known KIE studies of the related compound, phenacetin, and is intended for illustrative purposes only, as no experimental data for this compound exists.

Hypothetical Kinetic Isotope Effect Data for the O-Deethylation of this compound

| Substrate (Isotopologue) | Rate of Metabolism (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| This compound (¹H-ethyl) | 5.0 | 2.5 |

| This compound (²H-ethyl) | 2.0 |

This table is a hypothetical representation of potential experimental outcomes and is not based on actual experimental data for this compound.

In addition to O-deethylation, other potential metabolic transformations of this compound could include aromatic hydroxylation or N-deacetylation. KIE studies could also be designed to investigate these pathways. For example, selective deuteration of the aromatic ring could probe the mechanism of hydroxylation.

The study of kinetic isotope effects offers a valuable, albeit currently unexplored, avenue for understanding the detailed reaction chemistry and metabolic fate of this compound. Such studies would be crucial for a complete characterization of its transformational pathways.

Computational Chemistry and Theoretical Investigations of N 2 Amino 4 Ethoxyphenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory for Molecular Geometry)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimized geometry of a molecule. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

Detailed Research Findings:

DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used to optimize the molecular structure of acetamide (B32628) derivatives. nih.gov This process determines the most stable three-dimensional conformation by finding the lowest energy state. From this optimized structure, various electronic properties can be calculated.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability.

For instance, in a study on the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov Similar calculations for N-(2-Amino-4-ethoxyphenyl)acetamide would be essential to understand its electronic characteristics.

Table 1: Representative DFT Calculation Results for an Analogous Acetamide Compound

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | nih.gov |

| Method | DFT (B3LYP/6–311 G(d,p)) | nih.gov |

| HOMO Energy | -5.3130 eV | nih.gov |

| LUMO Energy | -0.2678 eV | nih.gov |

| Energy Gap (ΔE) | 5.0452 eV | nih.gov |

This table presents data for a related compound to illustrate the outputs of DFT calculations, as specific data for this compound is not available.

Molecular Interactions and Electrostatic Potential Analysis

Understanding how a molecule interacts with its environment is key to predicting its behavior in a biological system. Molecular Electrostatic Potential (MEP) maps and Hirshfeld surface analysis are computational tools used to visualize and quantify these interactions.

Detailed Research Findings:

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting sites of intermolecular interactions, such as hydrogen bonding.

Hirshfeld surface analysis complements this by mapping the different types of intermolecular contacts in a crystal structure and quantifying their relative contributions. For example, in the crystal structure of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, Hirshfeld analysis revealed the significance of N–H···O hydrogen bonds in stabilizing the crystal packing. researchgate.net A similar analysis for this compound would highlight the roles of its amino, ethoxy, and acetamide groups in forming non-covalent interactions.

Structure-Activity Relationship (SAR) Predictions for this compound Derivatives

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. In silico SAR predictions guide the design of more potent and selective derivatives.

Detailed Research Findings:

While specific SAR studies for this compound are not found in the literature, research on other acetamide series provides a blueprint for such investigations. For example, an SAR study on 4H-chromene derivatives demonstrated that the nature of functional groups at specific positions significantly influences cytotoxicity against cancer cells. nih.gov It was found that rigid and hydrophobic groups at certain positions enhanced activity, while bulky tertiary amino groups were detrimental. nih.gov

An SAR study on this compound would involve creating a library of virtual derivatives by modifying its core structure—for instance, by altering the substituents on the phenyl ring or changing the acetamide group. The predicted activity of these derivatives against a specific biological target would then be correlated with their structural features to build a predictive SAR model.

Table 2: Illustrative SAR Principles from Related Compound Series

| Structural Position/Modification | Observed Effect on Activity | Related Compound Series | Reference |

|---|---|---|---|

| 3 and 4 positions | Prefer rigid and hydrophobic functional groups | 4H-chromene | nih.gov |

| 6 position | Prefers small, hydrophilic substituents on the aryl group | 4H-chromene | nih.gov |

| Introduction of a cyano group | 40-fold loss of activity | 4H-chromene | nih.gov |

| N-substitution | Tertiary amino groups lead to loss of activity | 4H-chromene | nih.gov |

This table showcases SAR findings for a different chemical series to exemplify the approach, as specific SAR data for this compound derivatives is not available.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

Detailed Research Findings:

Acetamide-based compounds have been investigated as inhibitors for a variety of protein targets. Docking studies have been performed on acetamide derivatives against neurodegenerative enzymes (MAO-A, MAO-B, AChE), α-glucosidase, and various kinases. nih.govnih.gov

For example, a study on N-aryl-acetamide compounds explored their potential as inhibitors for enzymes implicated in neurodegenerative diseases. nih.gov Another study successfully used molecular docking to predict the binding modes of β-acetamido ketone derivatives within the active site of α-glucosidase, a target for anti-diabetic agents. nih.gov The docking analysis revealed key hydrogen bonds and hydrophobic interactions responsible for the inhibitory activity. nih.gov

A molecular docking study of this compound against relevant protein targets would involve preparing the 3D structures of both the ligand and the protein, and then using a docking algorithm to predict the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) at the binding site.

Table 3: Potential Protein Targets for Acetamide Derivatives Based on Docking Studies of Analogs

| Protein Target | Therapeutic Area | Example Docked Ligand Type | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO-A/B) | Neurodegenerative Diseases | N-aryl-acetamide derivatives | nih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | N-aryl-acetamide derivatives | nih.gov |

| α-Glucosidase | Diabetes | β-acetamido ketone derivatives | nih.gov |

| VEGFR-2 | Cancer | Phthalazine (B143731) derivatives | nih.gov |

This table lists potential targets based on studies of related compounds, as docking studies specifically for this compound are not published.

In Silico Drug Design Principles and Property Predictions

Beyond binding affinity, the success of a drug candidate depends on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties early in the drug design process.

Detailed Research Findings:

Computational models can predict a wide range of physicochemical and pharmacokinetic properties. These include Lipinski's "Rule of Five" parameters (molecular weight, logP, H-bond donors/acceptors), which assess drug-likeness, as well as predictions of aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For example, in the design of phthalazine derivatives as VEGFR-2 inhibitors, in silico ADMET profiles were generated to ensure the designed compounds had favorable drug-like properties. nih.gov A similar in silico assessment for this compound would be a critical step in evaluating its potential as a drug candidate. Public databases like PubChem often provide some predicted properties for known compounds. nih.govuni.lu

Table 4: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 194.23 g/mol | sigmaaldrich.com |

| XLogP3 | 1.0 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Data sourced from public chemical databases.

Biological Activity Mechanisms and Preclinical Research Directions

Investigation of N-(2-Amino-4-ethoxyphenyl)acetamide's Role in Antimicrobial Activity Mechanisms

Derivatives of acetamide (B32628) have demonstrated notable antimicrobial properties in various laboratory studies. The mechanisms underlying these effects have been explored against both bacterial and fungal pathogens.

The antibacterial potential of N-phenylacetamide derivatives and related compounds has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can exert their effects through various mechanisms, including the disruption of essential cellular processes.

One proposed mechanism of action involves the inhibition of enzymes crucial for maintaining the bacterial cell wall, such as penicillin-binding proteins (PBPs). Inhibition of these enzymes can lead to cell lysis and bacterial death nih.gov. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae, with molecular docking studies suggesting it acts by inhibiting the PBP enzyme nih.gov. The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity nih.gov.

In vitro testing of various 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus irejournals.com. Similarly, other studies have demonstrated that acetamide derivatives possess activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govmdpi.com. The core N-phenylacetamide structure is recognized for its pharmacological potential, forming the basis of several approved drugs and serving as a scaffold for developing new antibacterial agents irejournals.com. The antibacterial efficacy of these compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity/Mechanism |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | S. aureus, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes | Showed broad antimicrobial activity nih.gov. |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Demonstrated moderate to high antibacterial activity irejournals.com. |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | Believed to act on penicillin-binding protein, leading to cell lysis nih.gov. |

| 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Methicillin-resistant S. aureus (MRSA) | Exhibited significant antibacterial activity with low MIC values nih.gov. |

| 2-Mercaptobenzothiazole Acetamide Derivatives | Gram-positive and Gram-negative species | Certain derivatives showed significant antibacterial activity, comparable to levofloxacin nih.gov. |

In addition to antibacterial effects, acetamide derivatives have been investigated for their antifungal properties. These compounds have shown inhibitory activity against various human and plant pathogenic fungi.

In vitro studies on 2-chloro-N-(4-methoxyphenyl)acetamide (referred to as p-acetamide) demonstrated significant antifungal effects. It inhibited the colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83% nih.gov. The mechanism of antifungal action can involve the disruption of fungal cell wall integrity rsc.org. The addition of a chloro atom to the acetamide structure has been noted to enhance activity against fungal strains like Candida albicans nih.gov. The antifungal potential of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues has also been tested against a variety of fungal strains using the disc agar diffusion technique, with some compounds showing potency comparable to standard antifungal drugs japsonline.com.

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity/Mechanism |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Trichoderma longibrachiatum, Mucor plumbeus, Fusarium solani | Showed significant inhibition of colony growth (98%, 83%, and 21% respectively) nih.gov. |

| N-substituted di- and tributyltin 2-aminoethanethiolates | C. albicans, C. krusei, C. tropicalis, Aspergillus fumigatus | Exhibited good in vitro antifungal effect, comparable to ketoconazole nih.gov. |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Addition of a chloro atom conferred the ability to inhibit 96.6% of C. albicans strains nih.gov. |

| N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues | Various fungal strains | Some derivatives exhibited potency comparable to fluconazole japsonline.com. |

Mechanisms of Antioxidant Activity

Antioxidant compounds protect biological systems from the detrimental effects of oxidative processes by neutralizing harmful free radicals nih.govresearchgate.net. Several acetamide derivatives have been synthesized and evaluated for their antioxidant potential through various in vitro assays.

The primary mechanisms of antioxidant action for phenolic compounds, including acetamide derivatives, involve donating a hydrogen atom or a single electron to free radicals, thereby stabilizing them. The antioxidant capacity is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging method or the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method nih.govnih.gov. In these tests, the ability of a compound to scavenge these stable free radicals is measured and often compared to a standard antioxidant like Trolox or ascorbic acid nih.govnih.govscielo.br.

Studies on various acetamide derivatives have shown that their effectiveness is influenced by their chemical structure, such as the presence and position of hydroxyl and methoxy groups, which can positively impact antioxidant capacity nih.govacs.org. For instance, certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated antioxidant activity 1.4 times higher than that of ascorbic acid in a DPPH assay nih.gov. Theoretical calculations using density functional theory (DFT) have also been employed to study the mechanisms, focusing on processes like single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET) to better understand the structure-activity relationship scielo.brscielo.br.

Anticancer Activity Mechanisms (In Vitro Studies)

The potential of acetamide derivatives as anticancer agents has been a significant area of research. In vitro studies have focused on their ability to induce programmed cell death (apoptosis) and inhibit the uncontrolled growth of cancer cells.

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer, allowing tumor cells to survive and proliferate mdpi.com. A key strategy in cancer therapy is to develop agents that can trigger apoptosis in malignant cells nih.gov. Acetamide derivatives have been shown to induce apoptosis through various molecular pathways.

One common mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. For instance, N-(2-hydroxyphenyl) acetamide (NA-2) was found to induce apoptosis in human breast cancer (MCF-7) cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 nih.gov. An elevated Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executive enzymes of apoptosis mdpi.comnih.gov.

Furthermore, some compounds may induce apoptosis in a p53-dependent manner. The p53 tumor suppressor gene plays a critical role in cellular responses to stress, including initiating apoptosis nih.gov. Studies on related compounds have demonstrated that they can increase the expression of p53, contributing to their apoptotic effects nih.gov. The induction of apoptosis by these agents is often confirmed using techniques such as Annexin-V-FITC assays and flow cytometry, which can detect the characteristic changes that occur in cells undergoing programmed cell death nih.govnih.gov.

In addition to inducing apoptosis, acetamide derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the growth of tumors.

Studies have shown that compounds like N-(2-hydroxyphenyl) acetamide can arrest the cell cycle at the G0/G1 phase in MCF-7 breast cancer cells nih.gov. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. The antiproliferative activity of these compounds is typically quantified by determining their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

Phenylacetamide derivatives have shown potent antiproliferative effects against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) nih.govnih.gov. The cytotoxic effects are often evaluated using assays like the MTT or MTS assay, which measure cell viability researchgate.netnih.govnih.gov. The structural features of the molecules, such as the presence of specific substituent groups, can significantly influence their antiproliferative potency nih.govnih.govmdpi.com.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value / Activity |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | IC50 = 1.65 mM after 48h treatment nih.gov. |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate) | Compounds 2b (IC50 = 52 µM) and 2c (IC50 = 80 µM) were most active nih.govnih.gov. |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | MCF-7 (Breast) | Compound 2c (IC50 = 100 µM) was most active nih.govnih.gov. |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast) | Compound 2 showed the best effect with IC50 = 4.3 ± 0.11 µg/mL (0.013 µM) mdpi.com. |

Anti-Inflammatory Mechanisms (In Vitro Studies)

In vitro studies provide a fundamental understanding of the potential anti-inflammatory effects of a compound by examining its interactions with cellular and molecular components of the inflammatory cascade. Research into acetamide derivatives suggests potential, though indirect, mechanisms of anti-inflammatory action.

Direct studies detailing the effect of this compound on pro-inflammatory cytokine production are not extensively available in current literature. However, research on structurally similar compounds provides insight into potential activity. For instance, a study on N-(2-hydroxy phenyl) acetamide, a related acetamide derivative, demonstrated that it could reduce the serum levels of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in an animal model of arthritis nih.gov. This suggests that compounds within this chemical class may have the capacity to modulate critical signaling molecules in the inflammatory response.

The inhibition of enzymes that mediate inflammatory pathways is a key strategy for anti-inflammatory drug development. While specific data on this compound is limited, the broader class of acetamide derivatives has been investigated for such properties. Notably, the cyclooxygenase (COX) enzymes, particularly COX-2, are critical in the synthesis of prostaglandins, which are potent inflammatory mediators. A review of various acetamide derivatives highlights their potential as selective COX-2 inhibitors, a characteristic of many modern anti-inflammatory drugs archivepp.com. Other studies on novel acetamide derivatives have also pointed to potential anti-inflammatory and antioxidant activities, which are often linked to the modulation of inflammatory enzymes mdpi.comsigmaaldrich.comresearchgate.netnih.gov.

Molecular Target Identification and Enzyme/Receptor Binding Studies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for guiding further drug development. Research has focused on the interaction of arylamino compounds and acetamide derivatives with various essential enzymes.

DNA Ligase: A significant body of research has identified arylamino compounds as a class of specific inhibitors of eubacterial NAD+-dependent DNA ligases, while not affecting the ATP-dependent human counterparts nih.govnih.govresearchgate.net. These enzymes are essential for bacterial DNA replication, recombination, and repair, making them a validated antibacterial target nih.govnih.gov. The inhibitory action is reported to be noncompetitive with respect to the NAD+ cofactor nih.gov. The core structure of an arylamino compound is considered a key element for this specific inhibitory activity, which can be presented on diverse chemical scaffolds nih.gov. Furthermore, in silico analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, a compound structurally related to this compound, predicted that its antimicrobial effects are likely due to its interaction with DNA ligase researchgate.netnih.gov.

Interactive Data Table: Inhibition of DNA Ligase by Related Compounds Below are findings related to the inhibition of DNA ligase by classes of compounds structurally related to this compound.

| Compound Class/Derivative | Target Enzyme | Mechanism of Action | Selectivity | Source |

| Arylamino Compounds | Eubacterial NAD+-dependent DNA Ligase | Specific Inhibition, Noncompetitive with NAD+ | Specific for eubacterial ligase over human ATP-dependent ligase | nih.govnih.gov |

| Aniline (B41778) Compounds | Eubacterial NAD+-dependent DNA Ligase | Specific Inhibition | Specific for eubacterial ligase | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | DNA Ligase (predicted) | Predicted interaction based on in silico molecular docking | Not specified | researchgate.netnih.gov |

Topoisomerase: DNA topoisomerases are another class of enzymes essential for managing DNA topology during cellular processes. A study investigating a series of phenylacetamides and related benzamides for their inhibitory activity against eukaryotic DNA topoisomerase I and II found that some derivatives showed inhibitory effects researchgate.net. Phenylacetamide derivatives have also been synthesized and evaluated as potential anticancer agents, a therapeutic area where topoisomerase inhibition is a common mechanism of action nih.govnih.govmdpi.com. However, specific inhibitory data for this compound against topoisomerases is not currently available.

Aminoacyl-tRNA synthetase: Aminoacyl-tRNA synthetases (aaRS) are vital enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules, an essential step in protein synthesis nih.gov. This enzyme family is a validated target for antibiotics nih.gov. Research has identified a class of 2-amino-N-(arylsulfinyl)-acetamide compounds as potent and selective inhibitors of bacterial leucyl-tRNA synthetase (LeuRS) nih.govmdpi.com. These compounds, which are structurally very similar to this compound, have demonstrated significant antibacterial activity with minimal cytotoxicity against human cell lines nih.gov.

Interactive Data Table: Inhibition of Aminoacyl-tRNA Synthetase by Related Compounds The table summarizes research on compounds structurally similar to this compound that inhibit Aminoacyl-tRNA Synthetase.

| Compound Class | Target Enzyme | Potency (Kd Range) | Activity | Source |

| 2-amino-N-(arylsulfinyl) acetamides | Escherichia coli Leucyl-tRNA Synthetase (LeuRS) | 1.39 nM to 9130 nM | Antibacterial | nih.govmdpi.com |

DNA Gyrase: DNA gyrase is a type II topoisomerase found in bacteria that is a well-established target for antibiotics nih.gov. While various compound classes, such as aminocoumarins and N-phenylpyrrolamides, are known inhibitors of this enzyme, there is no available research linking this compound or its close structural analogs to the inhibition of DNA gyrase nih.govrsc.org.

A thorough review of published scientific literature did not yield any studies investigating the potential receptor antagonist activities of this compound. Research into receptor antagonism tends to focus on distinctly different chemical scaffolds nih.govnih.govvu.nl.

There is currently a lack of published data specifically analyzing the off-target interactions of this compound. Such studies are critical in later stages of drug development to understand the broader pharmacological profile and potential for side effects.

Analytical Method Development for N 2 Amino 4 Ethoxyphenyl Acetamide Research

Chromatographic Methodologies

Chromatography is the primary technique for the separation, identification, and quantification of N-(2-Amino-4-ethoxyphenyl)acetamide and its related substances. The choice of method depends on the specific analytical goal, whether it is routine purity testing, sensitive impurity detection, or large-scale isolation.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of non-volatile compounds like this compound. The development of a reliable HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and quantification.

Reversed-phase (RP) HPLC is the most common approach for compounds of this nature. sielc.comsielc.com Method development typically focuses on:

Column Selection: C18 (ODS) columns are frequently used due to their versatility in separating moderately polar compounds. Columns with low silanol (B1196071) activity can minimize peak tailing for amine-containing analytes. sielc.comsielc.com For specific applications, other stationary phases like the Zorbax SB-Aq have proven effective for achieving optimal resolution. nih.gov

Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The ratio of these components is adjusted to control the retention time of the analyte. For instance, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate compounds with different polarities, including the main compound and its potential impurities. nih.gov

Mobile Phase Modifiers: Small amounts of acids, like formic acid or phosphoric acid, are often added to the mobile phase. sielc.comsielc.com These modifiers help to control the ionization state of the amine group in this compound, leading to sharper, more symmetrical peaks.

Detection: Ultraviolet (UV) detection is standard, with the wavelength selected based on the chromophore of the molecule to ensure maximum sensitivity.

Modern method development may utilize experimental designs, such as the Box-Behnken design, to systematically analyze the interaction between variables like mobile phase composition and flow rate to find the optimal analytical conditions efficiently. nih.gov

Table 1: Typical Parameters for HPLC Method Development

| Parameter | Common Selection/Condition | Purpose |

| Chromatographic Mode | Reversed-Phase (RP) | Suitable for moderately polar organic molecules. |

| Stationary Phase | C18 (ODS), 5 µm | Provides good retention and separation for a wide range of compounds. nih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water | Organic solvent strength is adjusted to control elution time. sielc.comsielc.comnih.gov |

| Modifier | Formic Acid (0.1%) | Improves peak shape and is compatible with mass spectrometry. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns (e.g., 4.6 mm i.d.). nih.govnih.gov |

| Detection | UV Spectrophotometry | Selected based on the analyte's maximum absorbance for sensitivity. |

| Temperature | 40 °C | Controls retention time reproducibility and can improve peak shape. nih.gov |

For applications requiring higher sensitivity and selectivity, such as metabolite identification or trace impurity analysis, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which provides significantly faster analysis times and greater resolution compared to traditional HPLC. sielc.comsielc.com

The key advantage of this technique is the mass spectrometer, which serves as a highly specific and sensitive detector. It provides mass-to-charge ratio information, allowing for the confident identification of the target compound and its related substances, even at very low concentrations.

When larger quantities of this compound are needed for purposes such as structural elucidation of impurities or for use as a reference standard, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC. sielc.comsielc.com

The primary goal is to isolate and purify a specific compound from a mixture rather than just to quantify it. The process involves using larger columns with greater loading capacity and higher flow rates to process milligrams to kilograms of material. evotec.com Mass-directed preparative chromatography is a sophisticated approach where the eluent from the column is split, with a small portion going to a mass spectrometer. evotec.com The MS detects when the target compound is eluting and triggers a fraction collector to capture the purified substance, automating the isolation process. evotec.com This ensures high purity of the isolated material, which is critical for subsequent analytical and research applications.

Impurity Profiling and Isolation Strategies

Impurity profiling is the identification and quantification of all potential impurities present in a sample of this compound. These impurities can originate from the synthetic process (e.g., starting materials, by-products) or from degradation of the compound. A thorough understanding of a compound's impurity profile is critical for ensuring its quality and for regulatory purposes. clearsynth.com

Sensitive analytical techniques like HPLC and UPLC-MS/MS are essential for detecting these impurities, which may be present at very low levels. clearsynth.com Once an impurity is detected, the next step is often its isolation for structural identification. This is achieved using the preparative separation techniques described previously, such as preparative HPLC. evotec.com After isolation, the structure of the impurity is typically elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS). In some advanced applications for metabolite profiling, chemical derivatization can be used to introduce a specific elemental tag (e.g., iodine) into molecules, allowing for highly sensitive detection and quantification via methods like HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). rsc.org

Purity Assessment Techniques for Research Samples

Assessing the purity of research samples is paramount to ensure the validity of experimental results. The analytical methods used for this purpose must themselves be validated to prove they are fit for purpose. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. nih.gov Key validation parameters for purity assessment include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intraday precision) and intermediate precision (interday precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

A well-validated HPLC or UPLC-MS/MS method provides a reliable percentage purity value for a research sample of this compound, which is crucial for standardizing the material used in further studies.

Table 2: Key Validation Parameters for Purity Assessment Methods

| Validation Parameter | Definition | Importance in Purity Assessment |

| Specificity | Ability to measure only the target analyte. nih.gov | Ensures that impurity peaks do not interfere with the main compound peak, preventing an overestimation of purity. |

| Linearity | Proportional response to concentration. nih.gov | Confirms that the method is accurate across a range of concentrations, important for quantifying both the main peak and impurities. |

| Accuracy | Closeness of measured value to the true value. nih.gov | Ensures the reported purity value is correct. |

| Precision | Reproducibility of the measurement. nih.gov | Demonstrates the reliability and consistency of the analytical method over time and with different analysts. |

| LOQ | Lowest concentration that can be reliably quantified. nih.gov | Determines the method's sensitivity for quantifying low-level impurities. |

N 2 Amino 4 Ethoxyphenyl Acetamide As a Chemical Intermediate and Scaffold

Role in the Synthesis of Pharmaceutical Precursors

The molecular architecture of N-(2-Amino-4-ethoxyphenyl)acetamide is particularly advantageous for constructing pharmaceutical precursors. The presence of two distinct amine functionalities—a primary amine and a secondary amide—at the ortho position allows for the regioselective formation of complex heterocyclic systems, which are hallmarks of many modern drugs.

Researchers leverage this compound as a starting material for various classes of therapeutic agents. The primary amino group is a key handle for building fused heterocyclic rings like quinazolines and benzimidazoles. nih.govmdpi.comnih.gov These core structures are prevalent in a multitude of medicinally important compounds, including kinase inhibitors for cancer therapy and agents targeting infectious diseases.

For instance, the synthesis of quinazoline (B50416) derivatives often involves the condensation of an ortho-aminoaniline derivative with a suitable reagent. nih.govnih.govmdpi.com The primary amine of this compound can react with various carbon sources to form the pyrimidine (B1678525) ring portion of the quinazoline system. The existing acetamido and ethoxy groups remain on the benzene (B151609) ring, influencing the final molecule's solubility, metabolic stability, and ability to bind to its biological target. Similarly, in the synthesis of benzimidazoles, the ortho-diamine functionality, which can be generated from the starting compound, reacts with aldehydes or carboxylic acids to form the imidazole (B134444) ring fused to the benzene ring. mdpi.comnih.gov

The acetamide (B32628) moiety itself is a common feature in many drugs and contributes to the biological activity through hydrogen bonding and by providing a stable, neutral linker within the molecule.

Table 1: Pharmaceutical Scaffolds Derived from this compound

| Target Scaffold | Synthetic Role of this compound | Potential Therapeutic Application |

|---|---|---|

| Quinazolines | Serves as the aniline (B41778) precursor; the primary amine participates in cyclization to form the heterocyclic ring. nih.govnih.gov | Anticancer (e.g., Kinase Inhibitors) nih.gov, Antihypertensive |

| Benzimidazoles | Precursor to the required ortho-phenylenediamine component for cyclization. mdpi.comnih.gov | Anti-tubercular mdpi.com, Antimicrobial nih.gov, Anticancer |

| Novel Amides | The primary amine can be acylated to introduce diverse side chains, creating libraries of new chemical entities for screening. | Broad-spectrum drug discovery |

Applications in Agrochemical Synthesis

In the field of agrochemicals, substituted anilines and their derivatives are foundational components for a wide array of herbicides, fungicides, and insecticides. While direct patent literature for this compound in specific, commercialized agrochemicals is not abundant, its structural motifs are highly relevant. The general class of acetanilide (B955) herbicides, for example, is well-established.